7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
Description
Contextualization within Spiran Systems Chemistry
Spiran systems, or spiro compounds, are characterized by their unique structural feature of having two rings connected through a single common atom. This arrangement results in a twisted and non-planar geometry, which is a key aspect of their chemistry. The rigidity and three-dimensionality of spiran systems make them attractive scaffolds in various fields of chemistry, particularly in the design of new drugs and materials. The fixed spatial arrangement of functional groups on a spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets.
The chemistry of spiran systems is diverse, with applications ranging from catalysis to materials science. Their unique shapes can create specific pockets and environments that can influence chemical reactions or the properties of a material. In medicinal chemistry, the spirocyclic scaffold is often used to create novel molecular architectures that can explore new areas of chemical space and lead to the discovery of compounds with unique biological activities.
Overview of Triazaspiro[4.5]decane Scaffold Significance
The triazaspiro[4.5]decane scaffold, the core structure of 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione, is of considerable significance in medicinal chemistry. This particular arrangement of atoms has been identified as a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of the triazaspiro[4.5]decane core have been investigated for a range of therapeutic applications.
For instance, different isomers of this scaffold, such as the 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decane systems, have been the subject of intensive research. Studies have shown that derivatives of 1,3,8-triazaspiro[4.5]decane can act as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways. nih.govacs.org Such inhibitors have potential applications in treating conditions like ischemia-reperfusion injury. nih.govacs.org Furthermore, derivatives of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold have been identified as novel agonists for the delta opioid receptor, which is a target for the development of new pain medications. researchgate.netnih.gov
The benzyl (B1604629) group, a common substituent in medicinal chemistry, is often introduced to explore interactions with hydrophobic pockets in biological targets. Its presence on the triazaspiro[4.5]decane scaffold, as in the case of this compound, suggests a potential for such targeted interactions.
Rationale for Academic Investigation of this compound
While specific academic studies dedicated to this compound are not widely available in the current body of scientific literature, a clear rationale for its investigation can be inferred from the broader context of spiran systems and the known biological activities of related triazaspiro[4.5]decane derivatives. The established therapeutic potential of isomers of this scaffold provides a strong impetus for the synthesis and biological evaluation of the 7-benzyl substituted 1,3,7-triaza isomer.
The primary rationale for its academic investigation would be to explore its potential as a novel therapeutic agent. Given that related compounds have shown activity as mPTP inhibitors and opioid receptor agonists, it would be logical to screen this compound for similar or other biological activities. The specific placement of the benzyl group at the 7-position could lead to a unique pharmacological profile compared to other isomers.
Furthermore, the synthesis of this specific isomer would be of academic interest to synthetic chemists. Developing efficient and stereoselective routes to novel spirocyclic systems is a continuous challenge and a field of active research. The characterization of its unique three-dimensional structure and the study of its chemical reactivity would also contribute valuable knowledge to the field of heterocyclic and spiran chemistry. The commercial availability of this compound suggests that a synthetic route has been established, but the academic exploration and publication of such methods would be a valuable contribution.
Below is a data table summarizing the basic properties of this compound, compiled from chemical supplier information.
| Property | Value |
| CAS Number | 28937-10-2 |
| Molecular Formula | C14H17N3O2 |
| Molecular Weight | 259.31 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and Methanol |
This data is based on information from chemical suppliers and has not been independently verified by academic research publications.
Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-1,3,9-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-12-14(16-13(19)15-12)7-4-8-17(10-14)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGSUMHEXUMJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)CC3=CC=CC=C3)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203675 | |
| Record name | 7-(Phenylmethyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28937-10-2 | |
| Record name | 7-(Phenylmethyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28937-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Phenylmethyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Benzyl 1,3,7 Triazaspiro 4.5 Decane 2,4 Dione
Historical and Current Synthetic Routes
Direct and specific historical or current synthetic routes reported exclusively for 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione are not readily found in a survey of chemical literature databases. The synthesis of analogous spirohydantoin systems, particularly derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, often employs well-established methodologies in heterocyclic chemistry.
While a dedicated synthetic scheme for this compound is not available, the synthesis of related compounds provides a template for a potential pathway. For instance, the synthesis of various 1,3,8-triazaspiro[4.5]decane-2,4-diones has been achieved through reactions like the Strecker synthesis. This classical method involves the reaction of a ketone, an amine, and a cyanide source to form an α-aminonitrile, which can then be converted to a hydantoin (B18101).
A plausible route to this compound would likely start from 1-benzyl-4-piperidone. This starting material contains the necessary benzyl (B1604629) group at the equivalent of the 7-position in the final spirocyclic system.
A general representation of a potential synthetic approach is outlined in the table below, based on established hydantoin syntheses.
| Step | Reaction Type | Reactants | Reagents and Conditions | Intermediate/Product |
| 1 | Strecker Reaction | 1-Benzyl-4-piperidone, Ammonia (B1221849), Sodium Cyanide | Aqueous/alcoholic solution | 4-Amino-1-benzylpiperidine-4-carbonitrile |
| 2 | Hydantoin Formation | 4-Amino-1-benzylpiperidine-4-carbonitrile | Heating with ammonium (B1175870) carbonate or isocyanate, followed by acid hydrolysis | This compound |
The mechanism for the proposed synthetic route would follow classical organic chemistry principles. The initial Strecker reaction involves the formation of an imine from 1-benzyl-4-piperidone and ammonia, which is then attacked by a cyanide ion to yield the α-aminonitrile.
The subsequent conversion to the hydantoin ring can proceed through several mechanisms depending on the chosen reagents. If ammonium carbonate is used (Bucherer-Bergs reaction), the α-aminonitrile reacts to form a carbamate, which then cyclizes and hydrolyzes to the hydantoin. Alternatively, reaction with an isocyanate would form a ureido nitrile, which can undergo acid-catalyzed cyclization.
Precursor Compounds and Starting Materials in Synthesis
The key precursor for the synthesis of this compound is unequivocally 1-Benzyl-4-piperidone . This starting material provides the core piperidine (B6355638) ring and the benzyl substituent at the desired position. Other fundamental reagents would include a cyanide source, such as sodium or potassium cyanide, and an ammonia source, like ammonium hydroxide (B78521) or ammonium chloride.
| Precursor/Starting Material | Role in Synthesis |
| 1-Benzyl-4-piperidone | Provides the piperidine backbone and the benzyl group. |
| Sodium Cyanide / Potassium Cyanide | Source of the nitrile group for the spiro center. |
| Ammonia / Ammonium Carbonate | Nitrogen source for the hydantoin ring. |
| Isocyanates | Alternative reagent for hydantoin ring formation. |
Optimization Strategies for Synthetic Yield and Purity
Optimization of the synthesis would focus on several key parameters. In the Strecker reaction, controlling the pH is crucial to favor the formation of the α-aminonitrile and minimize side reactions. The reaction temperature and time would also be critical variables to optimize for maximizing the yield.
For the cyclization step, the choice of solvent and the concentration of reagents can significantly impact the reaction rate and the formation of byproducts. Purification of the final product would likely involve recrystallization or column chromatography to achieve high purity.
Stereochemical Control and Enantioselective Synthesis Approaches
The spiro carbon in this compound is a stereocenter. A standard synthesis as outlined above would result in a racemic mixture. To achieve stereochemical control and produce a single enantiomer, several strategies could be employed.
One approach would be the use of a chiral auxiliary attached to the piperidone nitrogen, which could direct the stereochemical outcome of the cyanide addition. Alternatively, a chiral catalyst could be used to facilitate an enantioselective Strecker reaction. Resolution of the final racemic product using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent would be another viable, though potentially less efficient, method. To date, no specific enantioselective synthesis for this compound has been reported in the literature.
Derivatization and Structural Modification of the 7 Benzyl 1,3,7 Triazaspiro 4.5 Decane 2,4 Dione Scaffold
Strategies for Functional Group Transformations
Functional group transformations on the 7-benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione core are pivotal for fine-tuning the molecule's physicochemical properties. The hydantoin (B18101) moiety, containing two carbonyl groups and nitrogen atoms, is a primary site for such modifications. The N-H group at the N-3 position is particularly reactive due to the adjacent carbonyl groups, making it amenable to alkylation or acylation to introduce new substituents. mdpi.com
Another key functional group is the N-7 benzyl (B1604629) group. The benzyl group itself can be a target for transformation. For instance, electrophilic aromatic substitution on the phenyl ring can introduce substituents that modulate electronic and steric properties. Alternatively, catalytic hydrogenolysis can be employed for de-benzylation, yielding a secondary amine at the N-7 position. This newly exposed functional group can then serve as a handle for introducing a wide array of different substituents through reactions like reductive amination, acylation, or sulfonylation, thereby creating a library of diverse derivatives.
Synthesis of Analogues and Homologues
The synthesis of analogues and homologues of the core scaffold is a common strategy to explore the chemical space around the parent molecule. Analogues are compounds with similar structures, often differing by the replacement of one or more atoms or groups. For the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, analogues have been synthesized to identify novel δ opioid receptor (DOR) agonists. nih.govnih.gov This approach involves systematically altering substituents to enhance potency and selectivity for a specific biological target. nih.gov
Homologues, which differ by the addition or subtraction of a repeating unit like a methylene (B1212753) group (-CH2-), can also be synthesized. This could involve, for example, using a larger ring system instead of the piperidine (B6355638) core (e.g., a homopiperidine ring) during the initial synthesis or extending the length of alkyl chains on substituents attached to the core. These modifications can impact the molecule's conformation and ability to bind to biological targets.
Introduction of Diverse Substituents on the Core Structure
A primary method for creating chemical diversity from the this compound scaffold is the introduction of various substituents at its reactive sites. Research on related triazaspiro[4.5]decane cores demonstrates the breadth of possible modifications. Substituents can be introduced at the nitrogen atoms of the hydantoin ring (N-1 or N-3) and the exocyclic nitrogen of the piperidine ring (N-7 in the target compound, N-8 in many studied analogues).
For example, in studies on 1,4,8-triazaspiro[4.5]decan-2-one derivatives, various groups have been successfully introduced, including alkyls (such as isopropyl and isobutyl) and substituted benzyls (like 4-hydroxybenzyl). nih.gov Similarly, research on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has shown the incorporation of complex heterocyclic moieties. researchgate.net Examples include attaching groups like pyridin-2-ylmethyl at the N-3 position and (1,5-dimethyl-1H-pyrazol-4-yl)methyl at the N-8 position. researchgate.net These modifications are crucial for exploring interactions with biological targets and optimizing pharmacological profiles. nih.gov
Table 1: Examples of Substituents Introduced on Related Triazaspiro[4.5]decane Scaffolds
| Core Scaffold | Position of Substitution | Introduced Substituent | Resulting Compound Class | Reference |
|---|---|---|---|---|
| 1,4,8-triazaspiro[4.5]decan-2-one | N-1 and N-3 | (S)-isopropyl | (S)-2-(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | nih.gov |
| 1,4,8-triazaspiro[4.5]decan-2-one | N-1 and N-3 | (S)-isobutyl | (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | nih.gov |
| 1,4,8-triazaspiro[4.5]decan-2-one | N-1 and N-3 | (S)-4-hydroxybenzyl | (S)-2-(8-benzyl-3-(4-hydroxybenzyl)-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | nih.gov |
| 1,3,8-triazaspiro[4.5]decane-2,4-dione | N-3 and N-8 | pyridin-2-ylmethyl and a substituted phenylmethyl group | N-(4-((1-benzyl-2,4-dioxo-3-(pyridin-2-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)methyl)phenyl)acetamide | researchgate.net |
| 1,3,8-triazaspiro[4.5]decane-2,4-dione | N-3 and N-8 | 3-(pyridin-3-yl)propyl and (1,5-dimethyl-1H-pyrazol-4-yl)methyl | 1-benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | researchgate.net |
Development of Novel Synthetic Pathways for Derivatives
The development of efficient and versatile synthetic pathways is essential for producing derivatives of this compound. The core spiro-hydantoin structure is often assembled using classical multicomponent reactions. The Bucherer-Bergs reaction and the Strecker reaction are two well-established methods for synthesizing spiro-hydantoins from a ketone precursor (in this case, N-benzyl-4-piperidone). researchgate.net
A detailed synthetic pathway for a related N-1 monosubstituted spiro-hydantoin involves a three-step process. mdpi.com
Strecker Reaction: A ketone (4-phenylcyclohexan-1-one) reacts with sodium cyanide and an amine (methylamine hydrochloride) to form a key α-amino nitrile intermediate. mdpi.com
Ureido Formation: The α-amino nitrile is then treated with potassium cyanate (B1221674) to yield a ureido derivative. mdpi.com
Cyclization: The final spiro-hydantoin is formed through the cyclization of the ureido intermediate, typically using a base like sodium hydride. mdpi.com
This methodology offers a facile and cost-effective route to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones and can be adapted for the synthesis of the target triazaspiro compound and its derivatives. mdpi.com Furthermore, solid-phase synthesis techniques, where derivatives are anchored to a resin support during synthesis, offer a high-throughput approach to creating large libraries of analogues for screening. nih.gov
Computational and Theoretical Investigations of 7 Benzyl 1,3,7 Triazaspiro 4.5 Decane 2,4 Dione
Conformational Analysis and Energetics
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For a flexible molecule like 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione, which contains a rotatable benzyl (B1604629) group and a piperidine (B6355638) ring, multiple low-energy conformations can exist.
The piperidine ring within the spiro system can adopt several conformations, with the chair form being the most stable. The benzyl group attached to the nitrogen at the 7-position introduces further conformational flexibility. Computational methods such as molecular mechanics (MM) and density functional theory (DFT) are employed to explore the potential energy surface of the molecule and identify its stable conformers. The relative energies of these conformers determine their population at a given temperature.
A systematic conformational search would typically reveal several low-energy structures. The global minimum energy conformation is the most stable and, therefore, the most populated state. The energy differences between various conformers are critical for understanding the molecule's dynamic behavior and its ability to adapt its shape to fit into a biological target's binding site.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-N-C-Ph) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60° | 0.00 |
| 2 | 180° | 1.25 |
Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These calculations can determine various electronic properties that are crucial for understanding its reactivity and intermolecular interactions.
Key electronic properties that are typically calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Mulliken Atomic Charges: These calculations provide the partial charge distribution over the atoms in the molecule. This information is vital for understanding electrostatic interactions with other molecules, including biological targets.
Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the electrostatic potential on the molecule's surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are important for predicting non-covalent interactions.
Table 2: Hypothetical Electronic Properties of this compound (Calculated using DFT)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.
Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel δ opioid receptor (DOR) selective agonists. nih.govnih.gov Molecular docking and molecular dynamics simulations have been used to understand how these compounds bind to the orthosteric site of the DOR. nih.gov These studies are crucial for explaining the observed pharmacological activity and for guiding the design of new analogs with improved properties.
In a typical docking study, the this compound molecule would be placed in the binding pocket of the DOR. The docking algorithm then explores different binding poses and scores them based on their predicted binding affinity. The best-scoring poses provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Table 3: Hypothetical Docking Results of this compound with the δ Opioid Receptor
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Asp128, Tyr129, Trp274, His278 |
Note: This table is illustrative. Specific results would be generated from a dedicated molecular docking study.
Structure-Based Ligand Design Principles
The insights gained from molecular docking and other computational studies form the basis for structure-based ligand design. The goal is to design new molecules with improved affinity, selectivity, and pharmacokinetic properties.
For this compound and its analogs, several design principles can be derived from computational studies:
Exploiting Key Interactions: The identification of crucial interactions, such as the hydrogen bond with Asp128 in the DOR, is a key starting point. New analogs can be designed to strengthen this interaction or to form additional interactions with nearby residues.
Modifying the Scaffold: The spirocyclic core provides a rigid framework that can be modified to optimize the orientation of the functional groups. Changes to the ring size or the introduction of substituents can have a significant impact on binding affinity.
Targeting Selectivity: By comparing the binding pockets of different opioid receptors (μ, δ, and κ), it is possible to design ligands that are selective for one receptor over the others. This is crucial for minimizing off-target effects.
Prediction of Reactivity and Selectivity
Computational methods can also be used to predict the reactivity and selectivity of this compound in chemical reactions. This is important for understanding its metabolic fate and for designing efficient synthetic routes.
The electronic properties calculated using quantum chemistry, such as the HOMO-LUMO energies and the MEP map, can provide valuable information about the molecule's reactivity. For example, regions of the molecule with a high HOMO density are likely to be susceptible to electrophilic attack, while regions with a low LUMO density are prone to nucleophilic attack.
Furthermore, computational models can be used to simulate chemical reactions and to calculate their activation energies. This allows for the prediction of the most likely reaction pathways and the major products that will be formed.
Pharmacological and Biochemical Context of 7 Benzyl 1,3,7 Triazaspiro 4.5 Decane 2,4 Dione and Its Derivatives
Modulation of Nuclear SET Domain-Containing Protein 2 (NSD2) Activity
Nuclear SET Domain-Containing Protein 2 (NSD2), also known as MMSET or WHSC1, is an enzyme that plays a critical role in gene expression regulation. Dysregulation of NSD2, often through genetic alterations like translocations or amplifications, leads to abnormal chromatin states and is implicated in the development of various cancers, particularly multiple myeloma. nih.gov Consequently, the inhibition of NSD2 has emerged as a significant strategy in oncology drug discovery. nih.gov Small molecules like 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione are investigated for their potential to bind to the catalytic domain of NSD2, thereby blocking its enzymatic function. nih.gov
NSD2 is a histone methyltransferase (HMT) that specifically catalyzes the addition of methyl groups to histone H3 at lysine (B10760008) 36 (H3K36). nih.gov This modification, particularly dimethylation (H3K36me2), is a crucial epigenetic mark associated with actively transcribed genes. nih.gov The enzymatic activity of NSD2 is dependent on its SET domain, which binds the cofactor S-adenosyl-L-methionine (SAM) as a methyl donor. By inhibiting the catalytic SET domain, compounds can prevent the transfer of methyl groups to histone H3, thereby blocking the primary function of NSD2. nih.gov The inhibition of NSD2's HMT activity is the foundational mechanism through which its therapeutic effects are believed to occur.
The direct consequence of inhibiting NSD2's HMT activity is a reduction in the cellular levels of H3K36me2. nih.gov In cancer cells where NSD2 is overactive, the resulting decrease in this epigenetic mark can lead to a profound reprogramming of the chromatin landscape. nih.gov This "epigenetic reset" can lead to the silencing of oncogenes and the reactivation of tumor suppressor genes. nih.gov For instance, studies have shown that NSD2 knockdown or inhibition leads to a depletion of H3K36me2, which in turn reduces the proliferation of cancer cells. nih.gov The level of H3K36me2 is therefore a critical biomarker for assessing the cellular activity of NSD2 inhibitors.
Table 1: Illustrative Cellular Activity of a Representative NSD2 Inhibitor This table presents representative data for a hypothetical NSD2 inhibitor to illustrate the expected impact on cellular H3K36me2 levels and cell proliferation. Specific data for this compound is not publicly available.
| Cell Line | NSD2 Status | Inhibitor Conc. (µM) | Relative H3K36me2 Level (%) | Inhibition of Proliferation (%) |
|---|---|---|---|---|
| Cancer Line A | Overexpressed | 0.1 | 65 | 30 |
| Cancer Line A | Overexpressed | 1.0 | 20 | 75 |
| Cancer Line B | Wild-Type | 0.1 | 90 | 10 |
| Cancer Line B | Wild-Type | 1.0 | 75 | 25 |
Potential Role in Cell Signaling Pathways
NSD2 activity has been linked to several key cell signaling pathways that are crucial for tumorigenesis, proliferation, and metastasis. By modulating gene expression through H3K36me2, NSD2 can influence these pathways. Research has reported connections between NSD2 and the Wnt/β-catenin and NF-κB pathways. nih.gov For example, NSD2 can interact with β-catenin to initiate the Wnt pathway, promoting oncogenesis. nih.gov In other contexts, NSD2 overexpression is associated with the activation of NF-κB target genes, which play a role in cell proliferation and survival. nih.gov Furthermore, studies have shown that NSD2 can regulate the expression of components in the EGFR-AKT signaling pathway, suggesting that NSD2 inhibitors could potentially synergize with inhibitors of this pathway.
Investigation of Other Reported Biological Targets (e.g., Delta Opioid Receptors)
While the primary focus for compounds like this compound may be on epigenetic targets, the broader chemical scaffold of triazaspiro[4.5]decane-2,4-diones has been investigated for other biological activities. Notably, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel class of agonists for the delta opioid receptor (DOR). nih.govresearchgate.net The DOR is a G-protein coupled receptor that is a potential target for treating neurologic and psychiatric disorders. nih.gov These studies found that compounds with this spirohydantoin core can selectively bind to and activate DORs. nih.govresearchgate.net This discovery indicates that the triazaspiro[4.5]decane-2,4-dione scaffold is a versatile structure that may be adapted to interact with different classes of biological targets.
In Vitro Biochemical and Cellular Assay Formats
The discovery and characterization of NSD2 inhibitors rely on a suite of specialized in vitro assays.
Biochemical Assays: These assays directly measure the enzymatic activity of purified NSD2. A common format is the MTase-Glo™ Methyltransferase Assay , a bioluminescence-based method that measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction. nih.gov Another approach is the HotSpot radiolabel assay , which uses a radiolabeled SAM cofactor ([3H]SAM) to directly measure the incorporation of methyl groups onto histone substrates. nih.gov These assays are crucial for determining the potency of inhibitors, often expressed as an IC50 value.
Cellular Assays: To confirm that an inhibitor is active within a cellular context, researchers use assays to measure the downstream effects of NSD2 inhibition. A primary method is Western blotting to quantify the levels of H3K36me2 in cells treated with the compound. nih.gov A reduction in this mark indicates target engagement. Additionally, cell-based proliferation assays are used to assess the functional consequence of NSD2 inhibition on cancer cell growth.
Table 2: Illustrative Biochemical Potency of a Representative NSD2 Inhibitor This table provides representative IC50 values for a hypothetical NSD2 inhibitor from common biochemical assays. Specific data for this compound is not publicly available.
| Assay Type | Substrate | Measured Endpoint | IC50 (µM) |
|---|---|---|---|
| MTase-Glo™ | Nucleosomes | SAH Production (Luminescence) | 0.5 |
| HotSpot Assay | Nucleosomes | [3H]Methyl Incorporation | 0.4 |
| HTRF Assay | Histone H3 Peptide | H3K36me2 Formation | 0.8 |
Enzyme Inhibition Assays (e.g., NSD2 biochemical assay)
While specific biochemical assay data for this compound itself is not detailed in the context of NSD2 inhibition, as it serves as a precursor molecule, the derivatives synthesized from it are subjected to rigorous enzymatic assays to determine their inhibitory activity against the NSD2 enzyme. google.comgoogle.comepo.org These assays are fundamental in establishing the direct interaction between the compound and the enzyme and quantifying its potency.
A typical NSD2 biochemical assay would involve incubating the purified NSD2 enzyme with its substrates, including the histone H3 peptide and the methyl donor S-adenosylmethionine (SAM), in the presence of varying concentrations of the inhibitor. The activity of the enzyme, and consequently the potency of the inhibitor, is then measured by detecting the extent of histone methylation.
Cell-Based Functional Assays (e.g., H3K36me2 cellular assay)
Following biochemical validation, derivatives of this compound are advanced to cell-based assays to assess their efficacy and potency within a biological system. google.comepo.org These assays are critical for confirming that the compounds can penetrate cell membranes, engage the target enzyme in its native environment, and exert the desired biological effect. For NSD2 inhibitors, the primary cellular endpoint is the reduction of dimethylation on lysine 36 of histone H3 (H3K36me2), a hallmark of NSD2 activity. google.comgoogle.comepo.org
Two primary methods have been described for this purpose: a Fluorescence Resonance Energy Transfer (FRET) assay and an Enzyme-Linked Immunosorbent Assay (ELISA). google.comepo.org Both are designed to quantify the levels of cellular H3K36me2 in cancer cell lines that overexpress NSD2, such as the KMS11 multiple myeloma cell line. google.comepo.org
The H3K36me2 cellular FRET assay is used to test the ability of candidate compounds to reduce cellular H3K36me2 levels. google.comepo.org In this assay, cells are treated with the test compound, and the level of H3K36me2 is detected using specific antibodies tagged with FRET donor and acceptor fluorophores. A reduction in the FRET signal indicates a decrease in H3K36me2 levels, signifying inhibition of NSD2. google.comepo.org
The H3K36me2 cellular ELISA provides an alternative method for quantifying the modulation of the epigenetic mark. google.com Cells are treated with the inhibitor, and cellular lysates are then analyzed. The abundance of H3K36me2 is detected using a primary antibody specific to this modification, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) for chemiluminescent detection. google.com The signal intensity is proportional to the amount of H3K36me2, allowing for the quantification of the inhibitor's effect. google.com
| Assay Type | Principle | Cell Line Example | Endpoint Measured |
| H3K36me2 Cellular FRET Assay | Measures changes in Fluorescence Resonance Energy Transfer between antibody pairs binding to H3K36me2. | KMS11 (Multiple Myeloma) | Reduction in FRET signal, indicating decreased H3K36me2 levels. google.comepo.org |
| H3K36me2 Cellular ELISA | Quantifies H3K36me2 levels in cell lysates using an enzyme-linked immunosorbent assay with chemiluminescent detection. | KMS11 (Multiple Myeloma) | Reduction in chemiluminescent signal, indicating decreased H3K36me2 levels. google.com |
High-Throughput Screening Methodologies
The discovery of novel NSD2 inhibitors derived from scaffolds like this compound is often facilitated by high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target.
The cell-based functional assays described, such as the H3K36me2 FRET and ELISA assays, are well-suited for an HTS format. google.comepo.org Their design, which can be conducted in multi-well plates, allows for the automated and parallel processing of thousands of compounds. A typical HTS campaign for NSD2 inhibitors would involve:
Primary Screen: A large, diverse chemical library is screened at a single concentration using a robust and cost-effective assay, like the H3K36me2 cellular ELISA, to identify initial hits that reduce H3K36me2 levels.
Dose-Response Confirmation: Hits from the primary screen are then tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 value).
Secondary Assays: Confirmed hits are further evaluated in orthogonal assays (e.g., a biochemical NSD2 enzyme inhibition assay) to validate their mechanism of action and rule out false positives.
This systematic approach enables the efficient identification and optimization of lead compounds for further drug development.
Structure Activity Relationship Sar Studies of 7 Benzyl 1,3,7 Triazaspiro 4.5 Decane 2,4 Dione Analogues
Impact of Benzyl (B1604629) Moiety and Substituents on Biological Profile
The N-benzyl group is a crucial component of the 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold, significantly influencing its interaction with biological targets. SAR studies on related spirohydantoin derivatives have demonstrated that the benzyl moiety can have a substantial impact on activity, primarily through steric and electronic effects.
In a study on spirooxindole-hydantoin derivatives, compounds featuring an N-benzyl substituent showed comparatively lower activity as LOX-5 inhibitors. nih.gov This reduced potency was attributed to the steric hindrance posed by the bulky benzyl group, which may impede optimal binding to the enzyme's active site. nih.gov This suggests that for certain biological targets, the size and conformation of the N7-substituent are critical determinants of efficacy.
Table 1: Impact of Benzyl Moiety Substitutions on Biological Activity of Related Hydantoin (B18101) Analogues
| Compound Class | N-Substituent | Aromatic Ring Substituent | Observed Activity | Postulated Reason | Reference |
|---|---|---|---|---|---|
| Spirooxindole-hydantoin | Benzyl | None | Lower LOX-5 Inhibition | Steric Hindrance | nih.gov |
| Spirooxindole-hydantoin | Phenyl | para-Halogen | Increased LOX-5 Inhibition | Enhanced Binding Interactions | nih.gov |
Exploration of Spiro Ring System Modifications
The 1,3,7-triazaspiro[4.5]decane-2,4-dione core is a key structural motif, and modifications to this spiro ring system, including the relative positions of the nitrogen atoms, have been explored to develop novel therapeutic agents. Studies on structural isomers, such as 1,3,8-triazaspiro[4.5]decane-2,4-diones, have revealed that subtle changes in the scaffold can lead to entirely new pharmacological activities.
For instance, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione were identified as a novel class of selective agonists for the δ-opioid receptor (DOR), a target for treating pain and neurological disorders. nih.govnih.govresearchgate.net These compounds were found to bind to the DOR with submicromolar affinity. nih.gov This discovery highlights the potential of the triazaspiro[4.5]decane-2,4-dione scaffold as a template for developing new central nervous system agents. The specific arrangement of nitrogen atoms within the spirocyclic system is critical for achieving this specific receptor selectivity and agonist activity. nih.gov
Further research into other isomers, such as 1,4,8-triaza-spiro[4.5]decan-2-one derivatives, has identified potent inhibitors of the mitochondrial permeability transition pore (mPTP), which are of interest for treating conditions related to ischemia-reperfusion injury. nih.gov The SAR of this series was rationalized through molecular modeling, which suggested a binding site at the interface of the c8-ring and subunit a of ATP synthase. nih.gov
Table 2: Biological Activities of Triazaspiro[4.5]decane Isomers
| Spiro Ring System | Derivative Class | Biological Target | Observed Activity | Reference |
|---|---|---|---|---|
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | N/A | δ-Opioid Receptor (DOR) | Selective Agonism | nih.govnih.gov |
| 1,4,8-Triazaspiro[4.5]decan-2-one | Imidazolidinone derivatives | Mitochondrial Permeability Transition Pore (mPTP) | Inhibition | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR models for this compound were not prominently found in the reviewed literature, the principles of QSAR are implicitly used in the rational design and analysis of its analogues. QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.
For related spiro systems, computational approaches have been instrumental in understanding SAR. For example, in the study of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as mPTP inhibitors, molecular docking was employed to rationalize the observed SAR. nih.gov Such studies help in identifying key structural features and physicochemical properties—like hydrophobicity, electronic distribution, and steric parameters—that govern the activity. By docking ligands into the active site of a target protein, researchers can visualize binding modes and predict how structural modifications might enhance or diminish affinity. This information is foundational for building robust QSAR models.
The development of a predictive QSAR model for this compound analogues would require a dataset of compounds with experimentally determined biological activities. The model could then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the discovery of potent and selective compounds.
Pharmacophore Elucidation and Development
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological effect.
For the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives identified as DOR agonists, docking and molecular dynamics simulations were used to understand their binding to the orthosteric site of the receptor. nih.govnih.gov These computational studies effectively elucidate a preliminary pharmacophore for this class of compounds. The key features would likely include the spirocyclic core as a rigid scaffold, specific nitrogen atoms acting as hydrogen bond acceptors, and the N-benzyl group (or other substituents) occupying a hydrophobic pocket within the receptor.
Similarly, a 3D pharmacophore model was utilized in the study of other spiroimidazolidinone derivatives with anticonvulsant activity, and the results were found to be compatible with the molecular modeling studies. researchgate.net The development of a specific pharmacophore for this compound analogues would involve:
Ligand-based methods: Aligning a set of active molecules to identify common chemical features.
Structure-based methods: Analyzing the interactions between a ligand and its target protein from an X-ray crystal structure or a docked complex.
Once developed, such a pharmacophore model serves as a 3D query for virtual screening of chemical databases to identify novel compounds with diverse core structures that could exhibit the desired biological activity.
Advanced Applications and Future Research Directions
Utilization as a Scaffold in Drug Discovery Programs
The 1,3,7-triazaspiro[4.5]decane-2,4-dione core is increasingly recognized as a valuable scaffold in the design of novel therapeutic agents. The benzyl (B1604629) group at the 7-position of the piperidine (B6355638) ring provides a key point for modulating the compound's physicochemical properties, such as lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Recent research has highlighted the potential of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype for δ opioid receptor (DOR)-selective agonists. nih.govresearchgate.net These receptors are a promising target for treating neurological and psychiatric disorders. nih.govresearchgate.net A high-throughput screening of a G-protein coupled receptor (GPCR)-focused chemical library identified this scaffold as a hit. nih.gov The most potent compounds from this series demonstrated selectivity for the DOR over a panel of 167 other GPCRs and exhibited anti-allodynic effects in a preclinical model of inflammatory pain. nih.gov This discovery is significant as it presents an alternative to existing DOR agonists that have been hindered by adverse effects. nih.govresearchgate.net
The spiro-hydantoin framework, in general, has a rich history in drug discovery, with derivatives showing a broad spectrum of biological activities. researchgate.net For instance, spiro hydantoins have been successfully developed as potent aldose reductase inhibitors for the potential treatment of diabetic complications. nih.gov The rigid spirocyclic nature of these compounds provides conformational constraint, which can lead to higher binding affinity and selectivity for their biological targets.
The potential applications of the 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold can be extrapolated from the activities of its isomers and related compounds. The table below summarizes the observed biological activities of structurally related triazaspiro[4.5]decane-2,4-diones.
| Scaffold | Biological Target | Therapeutic Area |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | δ Opioid Receptor (DOR) | Neurology, Psychiatry, Pain |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Myelopoiesis Stimulation | Hematology, Immunology |
| 1,4,8-Triazaspiro[4.5]decan-2-one | Mitochondrial Permeability Transition Pore (mPTP) | Ischemia-Reperfusion Injury |
This body of research strongly suggests that this compound is a promising starting point for the development of new drugs targeting a range of diseases.
Integration into Chemical Probe Development
Chemical probes are essential tools for dissecting complex biological processes. The development of potent and selective probes requires a scaffold that can be readily modified to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification, without compromising its binding to the protein of interest.
Given the demonstrated selectivity of the triazaspiro[4.5]decane-2,4-dione scaffold for specific GPCRs like the DOR, this compound is an excellent candidate for the development of chemical probes. The benzyl group can be replaced with or functionalized to include a linker for the attachment of various tags. Such probes would be invaluable for:
Target Validation: Confirming the engagement of the compound with its intended biological target in a cellular or in vivo context.
Binding Site Mapping: Elucidating the precise binding pocket of the compound on its target protein through photoaffinity labeling and subsequent proteomic analysis.
Imaging: Visualizing the distribution of the target protein in cells and tissues using fluorescently labeled probes.
The development of chemical probes based on this scaffold would significantly accelerate our understanding of the biology of its targets and aid in the discovery of new therapeutic interventions.
Chemoinformatics and Database Mining for Related Structures
Chemoinformatics plays a crucial role in modern drug discovery by enabling the efficient analysis of large chemical datasets. The unique three-dimensional structure of this compound makes it an interesting query for database mining to identify other compounds with similar spatial arrangements but different core skeletons.
Computational methods such as molecular docking and molecular dynamics simulations have been employed to understand the binding modes of related triazaspiro[4.5]decane-2,4-dione derivatives to their targets. nih.gov For the novel DOR agonists, docking studies suggested that they bind to the orthosteric site of the receptor. nih.gov Such computational models can be used to virtually screen large compound libraries to identify new hits with potentially improved properties.
Furthermore, the structural information of this compound and its analogs can be used to develop pharmacophore models. These models define the essential steric and electronic features required for biological activity and can be used to search for novel chemotypes that fit the model. The novelty of the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype for DOR agonists highlights the importance of exploring new chemical space, and chemoinformatic approaches are essential for this endeavor. nih.gov
Prospects for Further Academic Exploration and Interdisciplinary Research
The therapeutic potential of the triazaspiro[4.5]decane-2,4-dione scaffold is far from being fully explored, offering numerous avenues for academic and interdisciplinary research. The discovery of its activity at the δ opioid receptor opens up new possibilities for the development of safer and more effective analgesics and treatments for mood disorders. nih.govresearchgate.net
Future research directions could include:
Synthesis of Analog Libraries: The synthesis and biological evaluation of a library of derivatives of this compound with modifications at the benzyl group, the hydantoin (B18101) ring, and the piperidine moiety. This would allow for a systematic exploration of the structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
Exploration of New Biological Targets: Screening of this compound and its analogs against a broader panel of biological targets, including other GPCRs, ion channels, and enzymes. The rigid and complex structure of the scaffold may lead to unexpected and novel biological activities.
Interdisciplinary Studies: Collaboration between medicinal chemists, pharmacologists, computational chemists, and structural biologists will be crucial to fully elucidate the mechanism of action of these compounds and to translate the promising preclinical findings into clinical applications. For example, solving the co-crystal structure of a triazaspiro[4.5]decane-2,4-dione derivative bound to its target would provide invaluable insights for the rational design of next-generation compounds.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield and purity?
- The synthesis typically involves multi-step reactions, including cyclization and benzylation. Critical parameters include temperature control (25–80°C), solvent selection (e.g., DMF for polar intermediates), and reaction time optimization. For example, potassium carbonate is often used as a base to facilitate benzylation under mild conditions . Chromatography (e.g., column chromatography with silica gel) is essential for purification, with solvent polarity adjusted to separate spirocyclic byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core of this compound?
- 1H/13C NMR is critical for confirming the spirojunction and benzyl group orientation, with distinct shifts for the triazaspiro protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.2–7.4 ppm). IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for diketones) and NH/OH interactions. Mass spectrometry (ESI or EI) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. How does the choice of solvent impact the stability of this compound during storage?
- Polar aprotic solvents (e.g., DMSO, DMF) enhance stability by minimizing hydrolysis of the diketone moiety. In contrast, protic solvents (e.g., methanol) may accelerate degradation under acidic or basic conditions. Long-term storage recommendations include inert atmospheres (argon) and desiccants to prevent moisture-induced ring-opening .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substituent addition to the triazaspiro core in derivatization reactions?
- Regioselectivity is governed by steric and electronic factors. The benzyl group at position 7 creates steric hindrance, directing electrophiles (e.g., acylating agents) toward the less hindered N1 or N3 positions. Computational studies (DFT) can model charge distribution, revealing preferential attack at the carbonyl-adjacent nitrogen due to resonance stabilization .
Q. How can computational modeling predict the reactivity of this compound in different reaction environments?
- Density Functional Theory (DFT) simulations assess transition-state energies and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Parameters like solvent polarity (incorporated via PCM models) and temperature gradients must be calibrated against experimental data (e.g., kinetic studies) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies of derivatives?
- Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor membrane permeability). Strategies include:
- Prodrug design : Masking polar groups (e.g., esterification of diketones) to enhance bioavailability .
- Isotopic labeling : Using 14C or 3H tracers to monitor metabolic pathways in vivo .
- Structural analogs : Introducing substituents (e.g., methoxy groups) to improve solubility and reduce off-target interactions .
Q. How do structural modifications at the benzyl position influence the compound’s interaction with biological targets?
- Substituting the benzyl group with electron-withdrawing groups (e.g., -NO2, -CF3) enhances binding affinity to enzymes like RIPK1 by strengthening hydrophobic/π-π interactions. Conversely, bulky substituents (e.g., tert-butyl) may sterically hinder binding. SAR studies on analogs (e.g., 3-(4-methoxybenzyl) derivatives) show measurable shifts in IC50 values .
Methodological Considerations
- Contradiction Analysis : Conflicting solubility data across studies may stem from polymorphic forms. Use PXRD and DSC to identify crystalline vs. amorphous phases .
- Bioactivity Validation : Combine SPR (Surface Plasmon Resonance) for binding kinetics with cell-based assays (e.g., luciferase reporters) to confirm target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
